molecular formula C7H10N2 B079904 4-(2-Aminoethyl)pyridine CAS No. 13258-63-4

4-(2-Aminoethyl)pyridine

Cat. No. B079904
CAS RN: 13258-63-4
M. Wt: 122.17 g/mol
InChI Key: IDLHTECVNDEOIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-Aminoethyl)pyridine often involves multi-step chemical reactions, including the Chichibabin pyridine synthesis, condensation reactions, and various catalytic and reductive processes. For example, new pyridine-bridged poly(ether-imide)s based on a novel pyridine-containing aromatic diamine monomer were synthesized using a modified Chichibabin synthesis followed by catalytic reduction, showcasing the complexity and versatility of synthetic strategies employed in this domain (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(2-Aminoethyl)pyridine and related compounds has been elucidated using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography. For instance, the structural investigation of novel synthesized compounds from pyridine-4-carboxaldehyde reveals the precision in determining molecular configurations, contributing to our understanding of their structural intricacies (Elangovan et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(2-Aminoethyl)pyridine derivatives are characterized by their versatility and complexity, including regioselective syntheses, multi-component reactions, and decarboxylation mechanisms. These reactions enable the construction of highly functionalized molecular architectures, such as the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation (Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of materials derived from 4-(2-Aminoethyl)pyridine, such as solubility, thermal stability, and optical transparency, have been thoroughly investigated. For instance, polyimides derived from pyridine-containing monomers demonstrate excellent solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316°C, and remarkable hydrophobicity, highlighting the influence of molecular design on material properties (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of compounds related to 4-(2-Aminoethyl)pyridine, such as reactivity, catalytic behavior, and interaction with various reagents, underline their utility in diverse chemical syntheses and applications. The ability to undergo various chemical transformations, including acylation, amidation, and coupling reactions, underscores the functional versatility of these compounds. For example, multi-component reactions facilitate the synthesis of novel pyridine derivatives, serving as corrosion inhibitors and showcasing the chemical adaptability of these molecules (Mahmoud & El-Sewedy, 2018).

Scientific Research Applications

  • Ligand Synthesis : 4-functionalized pyridine-based ligands, including those with aminomethyl groups, have been synthesized for use as terdendate ligands for metal ions. These ligands can be bifunctional or amphiphilic and are useful in various chemical reactions (Vermonden et al., 2003).

  • Antimicrobial Applications : Derivatives of pyridine, including those structurally similar to 4-(2-Aminoethyl)pyridine, have shown potential as antimicrobial drugs, particularly against various strains of bacteria including Escherichia coli (Koszelewski et al., 2021).

  • Material Science : Novel poly(pyridine-imide) polymers with pyridine groups have been developed. These materials exhibit good solubility, thermal stability, and unique optical properties, making them useful for various applications in material science (Liaw et al., 2007).

  • Corrosion Inhibition : Pyridine derivatives, including those similar to 4-(2-Aminoethyl)pyridine, have been studied as corrosion inhibitors for steel in acidic environments. These compounds exhibit significant inhibition efficiency and are important in industrial applications (Ansari et al., 2015).

  • Medical Applications : 4-Aminopyridine derivatives have been studied for their effects on demyelinated axons and synapses, showing potential benefits in treating symptoms in multiple sclerosis patients (Smith et al., 2000).

  • DNA Interaction and Spectroscopic Studies : Pyridine derivatives have been analyzed for their interactions with DNA, as well as their spectroscopic properties, making them useful in biochemical and pharmaceutical research (Tamer et al., 2018).

  • Chemosensor Development : Novel poly(pyridine-imide) acid chemosensors have been developed with the ability to act as fluorescent switchers for acids, demonstrating applications in chemical sensing and analysis (Wang et al., 2008).

  • Quantum Chemical Investigations : 4-Aminopyridine, a derivative of pyridine, has been studied for its molecular structure and interactions, providing insights into its biochemical and pharmacological activities (Siddiqui & Javed, 2021).

Safety And Hazards

4-(2-Aminoethyl)pyridine is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLHTECVNDEOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065389
Record name 4-Pyridineethanamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(2-Aminoethyl)pyridine

CAS RN

13258-63-4
Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-(2-Aminoethyl)pyridine
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Synthesis routes and methods I

Procedure details

A solution of NH4Cl in 200 ml of H2O was placed in a 1L Flask. 4-Vinyl pyridine (56.4 ml, 0.52 mol) was added along with 150 ml CH3 OH and on the mixture heated at 60° for 18 h. The reaction solution was cooled to 0° in an ice bath and made basic by the addition of 30% NaOH. The basic solution was extracted with CH2Cl2 (5×100 ml) and the pooled extracts dried, then evaporated. Vacuum distillation of the residue afforded 12-1 as a colorless liquid.
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Synthesis routes and methods II

Procedure details

4-Vinylpyridine (5.26 ml, 50 mmol) and ammonium chloride (5.35 g, 100 mmol, 2.0 eq) were dissolved in methanol (2.5 ml) and water (15 ml), and the mixture was stirred with reflux for 23 hours. This reaction mixture was poured into ice water, and a 15% aqueous sodium hydroxide solution was added to make the same strong alkaline. The mixture was extracted 3 times with chloroform (50 ml). The organic layers were combined, washed with saturated brine and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure to give 2-(4-pyridyl)ethylamine (1) (1.80 g, 30%; 87° C./6 mmHg) as a colorless oil. The residue from the distillation was subjected to column chromatography (chloroform/methanol=30/1-9/1) to give bis[2-(4-pyridyl)ethyl]amine (2) (1.11 g, 20%) as a pale-yellow oil.
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Synthesis routes and methods III

Procedure details

Treatment of the phosphoramidate obtained in stage (d) with an aqueous solution of hydrochloric acid, under the conditions described in Example 1, gives, after rendering the mixture basic, 5.6 g. (yield: 47.5%, referred to the diethyl aminomethylphosphonate) of the desired amine in the form of a yellow oil which turns brown in air.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)pyridine
Reactant of Route 2
4-(2-Aminoethyl)pyridine
Reactant of Route 3
4-(2-Aminoethyl)pyridine
Reactant of Route 4
4-(2-Aminoethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)pyridine
Reactant of Route 6
4-(2-Aminoethyl)pyridine

Citations

For This Compound
168
Citations
D Karaağaç, GS Kürkçüoğlu, M Şenyel, O Şahin… - Polyhedron, 2017 - Elsevier
Two new one-dimensional polymeric metal complexes, namely [Zn(NH 3 )(μ-4aepy)Ni(μ-CN)(CN) 3 ] n (1) and [Cu(H 2 O)(μ-4aepy)Pd(μ-CN)(CN) 3 ] n (2) [4aepy = 4-(2-aminoethyl)…
Number of citations: 4 www.sciencedirect.com
D Karaağaç, GS Kürkçüoğlu, M Şenyel… - Journal of Molecular …, 2019 - Elsevier
Two new one-dimensional coordination polymers, [Cu(μ-4aepy) 2 (H 2 O) 2 ][Ni(CN) 4 ] (1), and [Zn(μ-4aepy) 2 (H 2 O) 2 ][Pd(CN) 4 ] (2) [4aepy = 4-(2-aminoethyl)pyridine] have been …
Number of citations: 9 www.sciencedirect.com
D Karaağaç, GS Kürkçüoğlu, M Şenyel… - Journal of Molecular …, 2017 - Elsevier
Three new cadmium(II)-metal(II) cyanide complexes, [Cd(4aepy) 2 (H 2 O) 2 ][Ni(CN) 4 ] (1), [Cd(4aepy) 2 (H 2 O) 2 ][Pd(CN) 4 ] (2) and [Cd(4aepy) 2 (H 2 O) 2 ][Pt(CN) 4 ] (3) [4aepy = 4-…
Number of citations: 9 www.sciencedirect.com
GS Kürkçüoğlu, OZ Yeşilel, E Sayın… - Journal of Coordination …, 2022 - Taylor & Francis
Nine new cyanide complexes, {[Cu(aepy) 2 M(µ-CN)(CN) 3 ]⋅2H 2 O} n [M(II) = Ni (1), Pd (2) or Pt (3)], [Zn(aepy) 2 M(µ-CN)(CN) 3 ] n [M = Ni (4), Pd (5) or Pt (6)] and [Cd(aepy) 2 M(µ-…
Number of citations: 4 www.tandfonline.com
D Karaağaç, GS Kürkçüoğlu, M Şenyel… - Journal of Molecular …, 2017 - Elsevier
In this study, three new complexes (4aepyH) 2 [Ni(CN) 4 ] (1), (4aepyH) 2 [Pd(CN) 4 ] (2) and (4aepyH) 2 [Pt(CN) 4 ] (3) [4aepy = 4-(2-aminoethyl)pyridine] have been synthesized and …
Number of citations: 6 www.sciencedirect.com
JR Allan, GHW Milburn, F Richmond, DL Gerrard… - European polymer …, 1991 - Elsevier
Complexes of 4-(2-aminoethyl) pyridine, p-phenetidine and N,N′-dimethylethanolamine with the chlorides of cobalt(II), nickel(II) and copper(II) have been prepared. The …
Number of citations: 2 www.sciencedirect.com
GS Kürkçüoğlu, OZ Yeşilel, E Sayın, O Şahin - Journal of Inorganic and …, 2021 - Springer
Two new heteronuclear (Ni/Cd and Pd/Cd) 2D coordination polymers formulated as namely {[Cd(μ-3aepy) 2 Ni(μ-CN) 2 (CN) 2 ]⋅2H 2 O} n (1) and [Cd(3aepy)Pd(μ 4 -CN) 4 ] n (2) (…
Number of citations: 2 link.springer.com
J Kuchár, M Miklošová, J Černák, LR Falvello - Journal of Molecular …, 2014 - Elsevier
Three novel Cu(II) compounds Cu(2aepy)Pd(CN) 4 (1), Cu(3aepy)Pd(CN) 4 H 2 O (2) and [Cu(4aepy) 2 (H 2 O) 2 ][Pd(CN) 4 ] (3) (Xaepy = X(2-aminoethylpyridine), X = 2,3,4) were …
Number of citations: 7 www.sciencedirect.com
GS Kürkçüoğlu, OZ Yeşilel, S Kekeç, O Şahin - Journal of Molecular …, 2023 - Elsevier
The cyanide complexes of transition metals with 4-(2-aminoethyl)pyridine (4aepy) of {[Cu(H 2 O)(µ-4aepy)Cu(µ-4aepy) 2 Cu(µ-4aepy)Co 2 (µ-CN) 6 (CN) 6 ]·3H 2 O} n (1), (NH 4 )[Cd(µ-…
Number of citations: 3 www.sciencedirect.com
H VURAL - Erzincan University Journal of Science and Technology, 2021 - dergipark.org.tr
The density functional theory (DFT) method combined with B3LYP and B3PW91 hybrid functional were utilized for geometrical optimization, vibrational frequencies and electronic …
Number of citations: 4 dergipark.org.tr

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